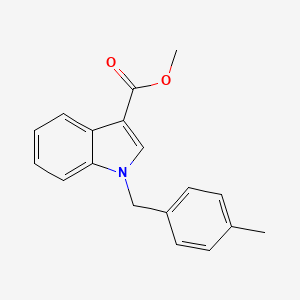![molecular formula C22H20N2O3S B2592770 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883967-46-2](/img/structure/B2592770.png)
3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione, also known as TPC-1, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. TPC-1 belongs to the class of thiochromeno[2,3-d]pyrimidine-4,5-diones, which have been reported to exhibit various biological activities, such as antitumor, anti-inflammatory, and antioxidant effects.
Scientific Research Applications
Nonlinear Optical Properties
- A study by Shettigar et al. (2009) explored the third-order nonlinear optical properties of related compounds, highlighting their potential as nonlinear optical materials for device applications (Shettigar et al., 2009).
Pharmaceutical Applications
- Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antagonist for Luteinizing Hormone-Releasing Hormone Receptor
- Sasaki et al. (2003) discovered a compound with a thieno[2,3-d]pyrimidine-2,4-dione core, showing high affinity as a non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor, indicating its potential for treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Synthesis and Computational Analysis
- Sarıpınar et al. (2006) focused on the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones, providing valuable data for computational analysis in drug design (Sarıpınar et al., 2006).
Novel Synthesis Methods
- Osyanin et al. (2014) proposed novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds with applications in pharmaceutical chemistry (Osyanin et al., 2014).
Solid-State Fluorescence Properties
- Yokota et al. (2012) synthesized new fluorescent compounds, showcasing the solid-state fluorescence properties relevant for imaging applications (Yokota et al., 2012).
Microwave Promoted Synthesis
- Basu and Ghosh (2013) developed microwave-promoted methodologies for synthesizing related pyrimidine derivatives, enhancing the efficiency of the synthetic process (Basu & Ghosh, 2013).
Safety And Hazards
The safety and hazards of this compound are not known due to the lack of specific studies. However, it’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for this compound could involve further studies to elucidate its synthesis, mechanism of action, and potential therapeutic uses. It would also be beneficial to investigate its physical and chemical properties, as well as its safety and hazards.
Please note that this information is based on the general properties of pyrimidines and thiochromenes, and may not apply specifically to “3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione”. Further research is needed to confirm these details.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-propylthiochromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-3-6-18-23-21-19(20(25)16-7-4-5-8-17(16)28-21)22(26)24(18)13-14-9-11-15(27-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORWKQTBIWBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2592688.png)

![[4-(Oxolan-3-yloxy)phenyl]methanol](/img/structure/B2592692.png)
![(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2592694.png)
![N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2592695.png)


![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592700.png)
![N-(2,4-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592702.png)
![2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide](/img/structure/B2592703.png)
![3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2592704.png)
![1-Azaspiro[3.3]heptan-2-one](/img/structure/B2592706.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2592708.png)
![(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2592710.png)